4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene
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Overview
Description
4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene is an organic compound with the molecular formula C20H26O3 and a molecular weight of 314.4 g/mol. This compound is characterized by its complex structure, which includes an ethoxyphenoxy group and a dimethylbenzene core connected via a butoxy linker.
Preparation Methods
The synthesis of 4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Chemical Reactions Analysis
4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic positions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Scientific Research Applications
4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The ethoxyphenoxy and dimethylbenzene groups can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene can be compared with similar compounds such as:
- 1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene
- 1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their chemical reactivity and applications. The presence of different halogens can affect the compound’s electronic properties and its behavior in various chemical reactions.
Properties
IUPAC Name |
4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-18-9-11-19(12-10-18)22-13-5-6-14-23-20-8-7-16(2)17(3)15-20/h7-12,15H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVEYXBTSYDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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